

Certificate of analysis for Hydroflumethiazide- 15N2,13C,d2

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Compound of Interest

Compound Name: Hydroflumethiazide-15N2,13C,d2

Cat. No.: B12414840

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Technical Guide: Hydroflumethiazide- 15N2,13C,d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical overview for **Hydroflumethiazide-15N2,13C,d2** based on available data for closely related isotopically labeled analogs. A specific Certificate of Analysis for this exact compound was not publicly available at the time of this writing. The information herein is intended for research and development purposes.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. [1][2][3] Isotopically labeled analogs of active pharmaceutical ingredients, such as **Hydroflumethiazide-15N2,13C,d2**, are essential tools in drug development and clinical research. They serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate and precise measurement of the parent drug in complex biological matrices. [4] This guide provides a summary of the expected technical data and analytical applications for **Hydroflumethiazide-15N2,13C,d2**.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of **Hydroflumethiazide-15N2,13C,d2**, based on data for hydroflumethiazide and its other labeled analogs.

Property	Expected Value	Source
Chemical Formula	C7[13C]H6D2F3N[15N]2O4S2	Inferred
Molecular Weight	Approximately 334.3 g/mol	[5]
Appearance	Solid, white to cream-colored crystalline powder	[6]
Solubility	Soluble in DMSO and Methanol.[5] Soluble in dilute alkali.[6] Water solubility is low (0.3 mg/ml at 25 °C).[6]	[5][6]
Storage	Recommended storage at -20°C for long-term stability.	[5]

Analytical Applications and Experimental Protocols

Hydroflumethiazide-15N2,13C,d2 is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

General Bioanalytical Workflow using LC-MS

The use of an isotopically labeled internal standard is crucial for correcting for variations in sample preparation and instrument response. A typical workflow for the quantification of hydroflumethiazide in a biological matrix (e.g., plasma, urine) is outlined below.



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Bioanalytical Workflow for Hydroflumethiazide Quantification

Detailed Experimental Protocol (Representative)

1. Preparation of Calibration Standards and Quality Controls:

- Prepare stock solutions of hydroflumethiazide and **Hydroflumethiazide-15N2,13C,d2** in methanol.
- Serially dilute the hydroflumethiazide stock solution with blank biological matrix to prepare calibration standards at various concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

- To 100 µL of plasma sample, standard, or QC, add 10 µL of the **Hydroflumethiazide-15N2,13C,d2** internal standard working solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

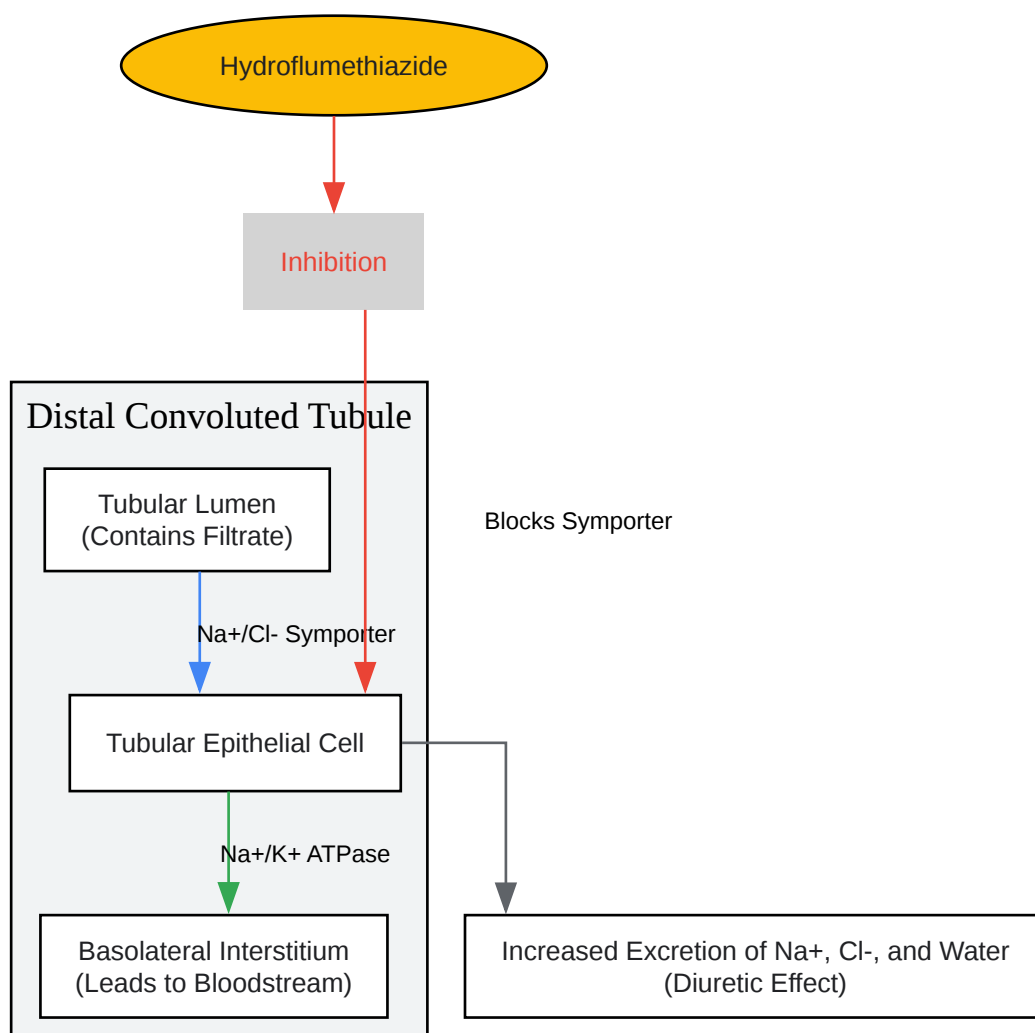
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- MRM Transitions (Hypothetical):
 - Hydroflumethiazide: Q1/Q3 (e.g., m/z 330.0 -> 205.0)
 - **Hydroflumethiazide-15N₂,13C₆,d₂**: Q1/Q3 (e.g., m/z 335.0 -> 210.0)

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of hydroflumethiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that exerts its effects primarily on the kidneys. It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubules of the nephron.^{[1][2][7]} This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.^{[1][7]} The antihypertensive effects of thiazides may also involve other mechanisms that are not fully understood.^[1]



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Mechanism of Action of Hydroflumethiazide

Safety and Handling

Isotopically labeled compounds should be handled in a laboratory setting by trained professionals. While the isotopic labeling does not significantly alter the chemical reactivity, standard safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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